3-Bromopropyl acetate
Overview
Description
3-Bromopropyl acetate is an organic compound with the molecular formula C5H9BrO2. It is a colorless liquid with a characteristic odor and is soluble in organic solvents such as ethers and alcohols . This compound is commonly used as a reagent in organic synthesis and has applications in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromopropyl acetate can be synthesized through the esterification reaction between 3-bromopropanol and acetic acid. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of 3-bromopropanol with acetic acid. The reaction is conducted in a reactor equipped with a distillation column to remove water formed during the reaction. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromopropyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiourea. The reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide as catalysts.
Major Products:
Nucleophilic Substitution: Products include 3-hydroxypropyl acetate, 3-aminopropyl acetate, and 3-mercaptopropyl acetate.
Hydrolysis: The major products are 3-bromopropanol and acetic acid.
Scientific Research Applications
3-Bromopropyl acetate is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Surface Active Agents: It is used in the preparation of surfactants and emulsifiers.
Dye and Fragrance Industry: It is employed in the synthesis of dyes and fragrances due to its reactive bromine atom.
Mechanism of Action
The mechanism of action of 3-bromopropyl acetate primarily involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in various chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
3-Bromopropanol: Similar in structure but lacks the acetate group.
3-Chloropropyl acetate: Similar but with a chlorine atom instead of bromine.
3-Iodopropyl acetate: Similar but with an iodine atom instead of bromine.
Uniqueness: 3-Bromopropyl acetate is unique due to the presence of both a bromine atom and an acetate group, which imparts distinct reactivity and solubility properties. The bromine atom makes it a good leaving group in substitution reactions, while the acetate group provides stability and solubility in organic solvents .
Properties
IUPAC Name |
3-bromopropyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCDPFUVJUOTNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
592-33-6 | |
Record name | 1-Propanol, 3-bromo-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=592-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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